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molecular formula C20H17F2N3O2 B8444398 (4-Fluorophenyl)(3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

(4-Fluorophenyl)(3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B8444398
M. Wt: 369.4 g/mol
InChI Key: MARBLAZIGZBBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834035B2

Procedure details

A mixture of 4-fluoro-benzoic acid N′-[(S)-1-(4-fluoro-benzoyl)-piperidine-3-carbonyl]-hydrazide (100 mg, 0.26 mmol), 4-toluenesulfonyl chloride (60 mg, 0.31 mmol), solid supported 2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diaza-phosphorine (PS-BEMP, ex Fluka, 586 mg, 1.3 mmol, loading 2.2 mmol/g) in dry tetrahydrofuran (6 mL) was irradiated by microwaves under the following conditions: MW cycle: t=1 min, P=100 W, cooling time=2 min. After 5 MW cycles, the resin was filtered off and washed repeatedly with dichloromethane. The solvent was evaporated under reduced pressure to give a crude solid that was purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate 1:1). The title compound was obtained as a white solid (82 mg).
Name
4-fluoro-benzoic acid N′-[(S)-1-(4-fluoro-benzoyl)-piperidine-3-carbonyl]-hydrazide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][C@H:10]([C:14]([NH:16][NH:17][C:18](=O)[C:19]3[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=3)=[O:15])[CH2:9]2)=[O:7])=[CH:4][CH:3]=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(N=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C>O1CCCC1>[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]3[O:15][C:18]([C:19]4[CH:20]=[CH:21][C:22]([F:25])=[CH:23][CH:24]=4)=[N:17][N:16]=3)[CH2:9]2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-fluoro-benzoic acid N′-[(S)-1-(4-fluoro-benzoyl)-piperidine-3-carbonyl]-hydrazide
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)N2C[C@H](CCC2)C(=O)NNC(C2=CC=C(C=C2)F)=O)C=C1
Name
Quantity
60 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
586 mg
Type
reactant
Smiles
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated by microwaves under the following conditions
TEMPERATURE
Type
TEMPERATURE
Details
MW cycle: t=1 min, P=100 W, cooling time=2 min
Duration
2 min
FILTRATION
Type
FILTRATION
Details
After 5 MW cycles, the resin was filtered off
WASH
Type
WASH
Details
washed repeatedly with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude solid that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)N1CC(CCC1)C=1OC(=NN1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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